molecular formula C14H16N2O4 B2876391 Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate CAS No. 625373-24-2

Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate

Cat. No. B2876391
CAS RN: 625373-24-2
M. Wt: 276.292
InChI Key: OGEYYYACCPELHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O4 . It is used for research purposes . The compound is produced by Combi-Blocks and is stored in a frozen state .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .

Scientific Research Applications

Optoelectronic Properties

The molecule 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate has been studied for its optoelectronic properties . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated . The compound is a good candidate as nonlinear optical materials .

Dye-Sensitized Solar Cells (DSSCs)

This compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSCs) . Organic dyes have been increasingly developed because they have several advantages such as the high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and their abundance .

Crystal Structure and Supramolecularity

The crystal structure and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, are reported . An understanding of the structure of thiophene-based acrylate subunits is necessary to benefit from their properties in photovoltaic cells .

Inhibitors of Mitochondrial Pyruvate Transport

(2 E)-2-cyano-3-phenylprop-2-enoate derivatives are of significance as they can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Synthesis of Organic Dyes

The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte, and Platinum (Pt) used as counter electrode . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .

Synthesis of 4-hydroxy-2-(trifluoromethyl)

Ethyl 2-cyano-4,4,4-trifluoro-3- (phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .

Safety and Hazards

The compound is intended for research use only and is not suitable for use as a medicine, food, or household item . Any other use is not guaranteed and could be potentially hazardous .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYYYACCPELHZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate

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